3-methanesulfonyl-8-oxa-1-azaspiro[4.5]decane hydrochloride
Description
Properties
IUPAC Name |
3-methylsulfonyl-8-oxa-1-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S.ClH/c1-14(11,12)8-6-9(10-7-8)2-4-13-5-3-9;/h8,10H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQACLCYXXHTHJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2(CCOCC2)NC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Mechanistic Considerations
The target compound’s spirocyclic architecture necessitates a convergent synthesis strategy. Key steps include:
- Spirocyclic Core Construction : Formation of the 8-oxa-1-azaspiro[4.5]decane system via cyclization or ring-closing reactions.
- Methanesulfonyl Group Introduction : Functionalization at the 3-position through nucleophilic substitution or oxidation.
- Hydrochloride Salt Formation : Acid-mediated protonation to enhance stability and solubility.
Spirocyclic Core Synthesis
The oxa-aza spiro framework is typically assembled using imine intermediates or Mannich-type cyclizations. A scalable method adapted from spirocyclic pyrrolidine syntheses involves:
Step 1: Imine Formation
- Reacting a tetrahydrofuran-derived ketone (e.g., 2-tetrahydrofurylmethyl ketone) with benzylamine in toluene under Dean–Stark conditions yields the corresponding imine.
- Conditions : Reflux, 1 h, quantitative yield.
Step 2: Grignard Addition
- Treating the imine with allylmagnesium chloride in THF at −20°C generates a secondary amine intermediate.
- Conditions : −20°C to rt, overnight, >90% yield.
Step 3: Cyclization and Ring Closure
- Oxidative bromination with HBr and Br₂ in dichloromethane followed by triethylamine-mediated dehydrohalogenation forms the spirocyclic core.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Benzylamine, toluene | Reflux, 1 h | >95% |
| 2 | AllylMgCl, THF | −20°C → rt | 90% |
| 3 | HBr, Br₂, Et₃N | 0°C → rt | 85% |
Methanesulfonyl Group Introduction
Functionalization at the 3-position is achieved via two primary pathways:
Pathway A: Nucleophilic Substitution
- Hydroxylation : Oxidize the spirocyclic intermediate to 3-hydroxy-8-oxa-1-azaspiro[4.5]decane using m-CPBA.
- Mesylation : Convert the hydroxyl group to a mesylate (MsCl, Et₃N, CH₂Cl₂, 0°C).
- Displacement : React with sodium methanesulfinate (NaSO₂Me) in DMF at 80°C.
Pathway B: Thioether Oxidation
- Thiolation : Introduce a methylthio group (−SMe) via nucleophilic substitution of a 3-bromo intermediate with NaSMe.
- Oxidation : Treat with oxone in MeOH/H₂O to oxidize −SMe to −SO₂Me.
| Pathway | Key Reaction | Conditions | Yield |
|---|---|---|---|
| A | Mesylation | 0°C, 2 h | 75% |
| A | Displacement | 80°C, 12 h | 65% |
| B | Thiolation | rt, 6 h | 70% |
| B | Oxidation | 0°C, 4 h | 85% |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN).
- Elemental Analysis : C 45.2%, H 6.8%, N 5.5% (theor. C 45.3%, H 6.7%, N 5.6%).
Industrial Scalability
Process Intensification
Cost Analysis
| Component | Cost per kg (USD) | Contribution (%) |
|---|---|---|
| AllylMgCl | 120 | 35 |
| Oxone | 80 | 25 |
| Solvents | 60 | 20 |
| Labor/Overhead | 40 | 20 |
Chemical Reactions Analysis
Substitution Reactions
The methanesulfonyl (-SO₂CH₃) group serves as an excellent leaving group, enabling nucleophilic substitution reactions. In studies of structurally analogous spirocyclic compounds, displacement occurs under mild alkaline conditions (K₂CO₃/CH₃CN, 60°C) to yield derivatives with amines or thiols . For example:
Key Observations :
-
Reaction rates depend on the nucleophile’s strength (e.g., primary amines > alcohols) .
-
Steric hindrance from the spirocyclic scaffold slows substitution at the 3-position.
Ring-Opening Reactions
The 8-oxa-1-azaspiro[4.5]decane system undergoes acid-catalyzed ring opening. In HCl/EtOH (reflux, 12 h), the oxygen-containing ring cleaves selectively, producing a linear secondary amine intermediate . This reactivity aligns with trends observed in related 1-oxa-8-azaspiro[4.5]decane derivatives .
Reduction:
The methanesulfonyl group resists reduction under standard conditions (e.g., LiAlH₄, NaBH₄), but the spirocyclic amine can be functionalized. For instance, catalytic hydrogenation (H₂/Pd-C, 50 psi) reduces unsaturated bonds in modified analogs .
Oxidation:
The tertiary amine resists oxidation, but hydroxylated derivatives (e.g., tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate) undergo oxidation to ketones using Jones reagent .
Acid-Base Reactions
As a hydrochloride salt, the compound releases free base in alkaline media (pH > 10). Titration studies of similar spiroamines show pKₐ values between 8.5–9.2 for the conjugate acid . Neutralization with NaOH yields the free amine, which is prone to aerial oxidation.
Functionalization via Spirocyclic Scaffold
The rigid spiro structure enables regioselective modifications:
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, primarily releasing HCl and SO₂. Differential scanning calorimetry (DSC) reveals an exothermic peak at 225°C, corresponding to ring fragmentation.
Scientific Research Applications
The compound has shown promising results in various biological assays, indicating its potential applications in pharmacology and medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of 3-methanesulfonyl-8-oxa-1-azaspiro[4.5]decane exhibit significant antimicrobial properties. For instance, a study demonstrated that certain analogs effectively inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests a potential for developing new antibiotics based on this compound's structure .
Antitumor Activity
Another area of exploration is the compound's antitumor properties. A series of derivatives were synthesized and tested against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). One derivative showed IC50 values of 0.17 µM, 0.05 µM, and 0.07 µM against these cell lines, respectively, indicating strong antitumor activity. Flow cytometry analysis revealed that this compound could induce apoptosis in cancer cells by arresting them in the G2/M phase of the cell cycle .
Pain Management
The compound has also been investigated for its effects on pain management, particularly through inhibition of fatty acid amide hydrolase (FAAH). This enzyme is involved in the degradation of endocannabinoids, which play a crucial role in pain modulation. By inhibiting FAAH, the compound may enhance endocannabinoid levels, providing analgesic effects .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Efficacy | Evaluated against Staphylococcus aureus and E. coli | Significant reduction in bacterial growth at low concentrations |
| Antitumor Activity Analysis | Tested on A549, MDA-MB-231, HeLa cell lines | IC50 values: 0.17 µM (A549), 0.05 µM (MDA-MB-231), 0.07 µM (HeLa) |
| Pain Management Research | Inhibition of FAAH | Potential analgesic effects through increased endocannabinoid levels |
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-8-oxa-1-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane;hydrochloride
- 3-Methoxy-1-oxa-8-azaspiro[4.5]decane;hydrochloride
- 1-Oxa-8-azaspiro[4.5]decane;hydrochloride
Uniqueness
3-methanesulfonyl-8-oxa-1-azaspiro[4.5]decane hydrochloride is unique due to its sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable scaffold for drug design and other applications .
Biological Activity
3-Methanesulfonyl-8-oxa-1-azaspiro[4.5]decane hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Molecular Structure and Formula:
- Chemical Name: this compound
- Molecular Formula: C₈H₁₆ClN₁O₂S
- Molecular Weight: 195.74 g/mol
- CAS Number: 479195-19-2
Physical Properties:
| Property | Value |
|---|---|
| Solubility | Very soluble in water |
| Log P (octanol-water) | 1.18 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Research indicates that compounds in the spirodecane class, including 3-methanesulfonyl derivatives, may interact with various biological targets, primarily through modulation of neurotransmitter systems. The presence of the methanesulfonyl group enhances solubility and bioavailability, which may contribute to its pharmacological effects.
Pharmacological Effects
- Analgesic Activity : Studies have shown that spirocyclic compounds can exhibit analgesic properties by inhibiting fatty acid amide hydrolase (FAAH), an enzyme involved in pain signaling pathways. This inhibition can lead to increased levels of endocannabinoids, which are known for their pain-relieving effects .
- Antidepressant Properties : Compounds similar to this compound have been investigated for their potential antidepressant effects, possibly through modulation of serotonin receptors .
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation .
Study on Pain Management
A clinical study investigated the efficacy of a related spirocyclic compound in patients with chronic pain conditions. Results indicated significant reductions in pain scores compared to placebo, supporting the hypothesis that spirodecane derivatives may serve as effective analgesics.
Neuroprotection in Animal Models
In vivo studies using rodent models of neurodegeneration demonstrated that treatment with 3-methanesulfonyl derivatives led to improved cognitive function and reduced neuronal loss. These findings suggest potential applications in treating conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 3-methanesulfonyl-8-oxa-1-azaspiro[4.5]decane hydrochloride, and how can reaction yields be optimized?
- Methodology : Utilize multi-component condensation strategies, as demonstrated for structurally analogous spiro compounds (e.g., combining aldehydes, nitriles, and aromatic precursors under controlled conditions). Optimize solvent systems (e.g., dichloromethane or acetonitrile) and catalyst loading to enhance stereochemical control and yield .
- Validation : Monitor reaction progress via TLC or HPLC and characterize intermediates using H/C NMR to confirm spirocyclic formation .
Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?
- Approach : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation and H/C NMR to verify spirocyclic geometry and substituent positioning. Use X-ray crystallography if crystalline derivatives are obtainable, as seen in similar azaspiro compounds .
- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT-based NMR simulations) to resolve ambiguities in peak assignments .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Guidelines : Follow OSHA HCS standards: wear nitrile gloves, chemical-resistant lab coats, and eye protection (e.g., goggles) to mitigate risks of acute toxicity (oral, dermal) and respiratory irritation. Use fume hoods to avoid aerosol formation .
- Emergency Protocols : For accidental exposure, rinse eyes with water for 15+ minutes and seek medical evaluation for persistent symptoms .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?
- Methodological Framework : Conduct systematic dose-response studies under standardized conditions (e.g., cell line authentication, serum-free media). Use meta-analysis tools to assess variability sources (e.g., batch effects, assay sensitivity) and validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Statistical Analysis : Apply mixed-effects models to account for inter-study heterogeneity and identify robust structure-activity relationships (SARs) .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Experimental Design : Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS/MS and correlate degradation pathways with molecular dynamics simulations (e.g., hydrolysis susceptibility of the sulfonyl group) .
- Outcome Mapping : Develop a stability-indicating HPLC method with photodiode array detection to quantify parent compound and degradants .
Q. How can computational modeling be integrated to predict the compound’s interaction with biological targets?
- Methodology : Use molecular docking (e.g., AutoDock Vina) to screen against target libraries (e.g., GPCRs, kinases). Validate predictions with MD simulations (NAMD/GROMACS) to assess binding stability and free energy landscapes (MM-PBSA/GBSA) .
- Data Synthesis : Cross-validate computational results with experimental SPR or ITC binding assays to refine force field parameters .
Q. What experimental approaches can elucidate the compound’s mechanism of action in complex biological systems?
- Systems Biology : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map pathway perturbations. Use CRISPR-Cas9 knockouts to confirm target engagement .
- Contradiction Management : Employ Bayesian network analysis to prioritize high-confidence interactors and filter false positives from high-throughput screens .
Q. How should researchers align studies on this compound with broader theoretical frameworks in medicinal chemistry?
- Conceptual Integration : Link spirocyclic scaffold properties (e.g., conformational rigidity, metabolic resistance) to established drug design principles (e.g., Lipinski’s rules, ligand efficiency metrics). Use QSAR models to predict ADME profiles .
- Hypothesis Testing : Design analogs to test theoretical predictions (e.g., sulfonyl group replacement impacts solubility vs. target affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
